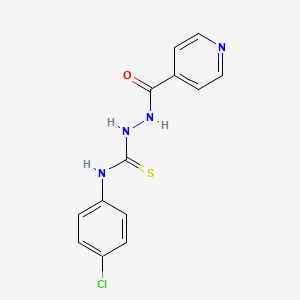

4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(pyridine-4-carbonylamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4OS/c14-10-1-3-11(4-2-10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPPQDAPAFWTCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NNC(=O)C2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TSC-INH involves the condensation reaction between isoniazid and thiosemicarbazide. This reaction typically occurs under mild conditions, often in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{Isoniazid} + \text{Thiosemicarbazide} \rightarrow \text{TSC-INH} ]

Industrial Production Methods: Industrial production of TSC-INH follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Reaction Mechanism:

-

Nucleophilic Attack : The terminal amine group of 4-pyridinecarboxylic acid hydrazide attacks the electrophilic carbon in 4-chlorophenyl isothiocyanate.

-

Elimination : A proton transfer occurs, leading to the release of hydrogen sulfide (H₂S) and the formation of the thiosemicarbazide structure.

Experimental Conditions:

| Reactant A | Reactant B | Solvent | Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Pyridinecarboxylic acid hydrazide | 4-Chlorophenyl isothiocyanate | Ethanol | HCl | Reflux (80°C) | 22–30 h | 85–90% | , |

Key Observations :

-

The reaction requires acidic conditions (HCl) to protonate intermediates and accelerate the nucleophilic attack .

-

Extended reflux durations (up to 30 hours) ensure complete conversion, as monitored by TLC .

2.1. Condensation with Aldehydes/Ketones

The thiosemicarbazide moiety reacts with carbonyl compounds to form thiosemicarbazones , which are structurally related to bioactive agents .

Example Reaction :

| Carbonyl Compound | Conditions | Product Activity | Reference |

|---|---|---|---|

| 2-Pyridinecarboxaldehyde | Methanol, HCl, reflux | Antibacterial (MIC: 10 mg/L against Bacillus cereus) |

Mechanistic Insight : The hydrazine nitrogen attacks the carbonyl carbon, followed by dehydration to form the Schiff base.

2.2. Metal Coordination Chemistry

The compound acts as a polydentate ligand, coordinating transition metals via sulfur and nitrogen atoms. This chelation enhances its biological activity .

Common Metal Complexes :

| Metal Ion | Coordination Sites | Application | Reference |

|---|---|---|---|

| Cu(II) | S, N (pyridyl) | Antibacterial agents | |

| Fe(III) | S, N (thiourea) | Anticancer therapeutics |

Synthesis Protocol :

-

Dissolve the thiosemicarbazide in ethanol.

-

Add metal chloride (e.g., CuCl₂) in a 1:2 molar ratio.

-

Stir at 60°C for 4 hours; isolate complexes via filtration .

2.3. Cyclization Reactions

Under acidic or oxidative conditions, the compound undergoes cyclization to form thiadiazole derivatives, which are potent enzyme inhibitors .

Reaction Pathway :

| Cyclization Agent | Product | Biological Activity | Reference |

|---|---|---|---|

| Conc. H₂SO₄ | 2-Amino-1,3,4-thiadiazole | Urease inhibition (IC₅₀: 8 µM) |

Stability and Decomposition

The compound is stable under ambient conditions but decomposes under strong oxidative or alkaline environments.

Degradation Pathways:

Scientific Research Applications

Anticancer Activity

Thiosemicarbazides, including 4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide, have been extensively studied for their anticancer properties. Research indicates that such compounds can induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of thiosemicarbazides exhibit cytotoxic effects against human cancer cell lines, including breast and colon cancers .

Case Study : A recent study synthesized several thiosemicarbazide derivatives and evaluated their anticancer activities. The findings revealed that certain derivatives, including those with similar structural motifs to this compound, demonstrated significant inhibition of tumor growth in vitro and in vivo models .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Thiosemicarbazides are known to exhibit broad-spectrum antibacterial and antifungal properties. Research has shown that compounds within this class can inhibit the growth of various pathogens, including resistant strains of bacteria .

Case Study : In vitro studies have demonstrated that thiosemicarbazide derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

Another significant application of this compound is its potential as an enzyme inhibitor. Thiosemicarbazides have been reported to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation in neurological disorders like Alzheimer's disease .

Case Study : Research focusing on enzyme inhibition has shown that derivatives of thiosemicarbazides can effectively inhibit acetylcholinesterase activity, suggesting potential therapeutic applications in treating neurodegenerative diseases. The IC50 values indicate promising potency compared to established inhibitors .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of TSC-INH involves its interaction with fungal cell components. It is believed to inhibit the synthesis of essential proteins and enzymes in Candida species, leading to cell death. The compound targets specific pathways involved in fungal metabolism, making it an effective antifungal agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The bioactivity of thiosemicarbazides is highly dependent on substituent positioning and electronic effects. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₁₂H₁₀ClN₅S.

Key Observations :

- Pyridylcarbonyl vs. Aryl Groups : Pyridylcarbonyl derivatives (e.g., compound in ) exhibit enhanced cytotoxicity (CC₅₀ = 19.5 μg/mL) compared to methoxyphenyl or simple aryl analogs, likely due to improved π-π stacking and hydrogen bonding with biological targets .

- Chlorine Positioning: Dichlorophenyl derivatives (e.g., 2,4-Cl₂Ph) show higher cytotoxicity than monochlorophenyl analogs, suggesting synergistic electronic effects from multiple halogens .

- Simpler Derivatives : Compounds lacking the pyridylcarbonyl group (e.g., 4-(4-Chlorophenyl)-3-thiosemicarbazide) have lower molecular weights but reduced bioactivity, underscoring the importance of the carbonyl moiety in pharmacological interactions .

Cytotoxicity and Antiproliferative Effects

- 4-(2,4-Dichlorophenyl)-1-(pyridin-2-yl)carbonylthiosemicarbazide (CC₅₀ = 19.5 μg/mL) demonstrates potent cytotoxicity, though it is less active than reference drugs like ethacridine lactate (CC₅₀ = 6.88 μg/mL) .

- 4-(4-Methylthiophenyl)-1-(pyridin-3-yl)carbonylthiosemicarbazide (CC₅₀ = 917.4 μg/mL) shows minimal cytotoxicity, highlighting how sulfur-containing substituents may reduce toxicity .

Antibacterial Activity

- Thiosemicarbazide-metal complexes (e.g., Ni(II) and Zn(II) derivatives of 4-(4-Chlorophenyl)-1-(4-nitrophenyl)thiosemicarbazide) exhibit broad-spectrum antibacterial activity against S. aureus and E. coli, with inhibition zones up to 18 mm .

- 4-(4-Chlorophenyl)-1-(3-methoxyphenyl)thiosemicarbazide (S3) and analogs with methoxy groups show moderate activity, suggesting that electron-donating substituents may enhance membrane penetration .

Metal Coordination and Stability

Thiosemicarbazides act as versatile ligands for transition metals. For example:

- 4-(4-Chlorophenyl)-1-(4-nitrophenyl)thiosemicarbazide forms stable complexes with Ni(II) and Zn(II), characterized by FTIR and UV-Vis spectroscopy .

- Copper complexes of simpler thiosemicarbazides (e.g., 4-(4-methylphenyl)-1-(sodium-p-phenylsulfonate)thiosemicarbazide) demonstrate electrochemical activity, useful in analytical applications .

Biological Activity

4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide is a thiosemicarbazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and a pyridylcarbonyl moiety, contributing to its reactivity and biological properties.

- Chemical Formula : C13H11ClN4OS

- Molecular Weight : 286.77 g/mol

- CAS Number : 5061639

- Melting Point : Approximately 180°C

The compound exhibits low solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Antibacterial Activity

Research indicates that thiosemicarbazones, including this compound, exhibit significant antibacterial properties. The antibacterial efficacy is often attributed to the electron delocalization within the thiosemicarbazide moiety, enhancing both donor and reductive capacities. Studies have shown that this compound demonstrates greater antibacterial activity compared to its unsubstituted counterparts, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) cells. The mechanism of action appears to involve the inhibition of cell proliferation without inducing apoptosis, suggesting a unique pathway of action that warrants further investigation .

Case Study: MCF-7 Cell Line

- Cell Line : MCF-7 (Human Breast Cancer)

- Concentration Tested : Varies (e.g., 250 mg/mL)

- Findings :

- Significant reduction in cell viability.

- No DNA fragmentation observed, indicating non-apoptotic cell death.

- Potential for development as a therapeutic agent in breast cancer treatment.

The biological activity of thiosemicarbazones is often linked to their ability to chelate metal ions, particularly copper and iron, which are essential for various cellular processes. By disrupting metal ion homeostasis, these compounds can induce oxidative stress in cancer cells, leading to growth inhibition and cell death .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C13H11ClN4OS |

| Molecular Weight | 286.77 g/mol |

| Melting Point | ~180°C |

| Antibacterial Activity | Significant against various strains |

| Anticancer Activity | Effective against MCF-7 cells |

Q & A

Q. What are the standard synthetic protocols for 4-(4-chlorophenyl)thiosemicarbazide derivatives, and how can reaction conditions be optimized?

Thiosemicarbazides are typically synthesized via condensation reactions between thiosemicarbazide and carbonyl-containing precursors. For example, derivatives with aryl substituents are synthesized by refluxing thiosemicarbazide with substituted acetophenones in ethanol with catalytic acetic acid (yield: ~95%) . Optimization involves controlling stoichiometry (1:1 molar ratio), solvent polarity (ethanol for solubility), and reaction time (30–60 min reflux). Impurities can arise from incomplete condensation or oxidation; purification via recrystallization (e.g., chloroform-petroleum ether) is critical .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray diffraction (XRD): Monoclinic crystal systems (space group P2₁/c) are common, with unit cell parameters (e.g., a = 9.276 Å, b = 13.999 Å, c = 8.397 Å, β = 97.448°) determined using Bruker or Oxford Diffraction instruments .

- Hydrogen bonding analysis: Intramolecular N–H⋯S and C–H⋯π interactions stabilize planar thiosemicarbazide moieties (r.m.s. deviation: 0.0062 Å) .

- NMR/FT-IR: Confirm functional groups (e.g., C=S stretch at ~1,250 cm⁻¹) and aryl substituent integration .

Q. What are the common impurities or byproducts during synthesis, and how are they identified?

Byproducts include unreacted acetophenone or oxidized thiosemicarbazide forms. Chromatography (TLC/HPLC) and melting point analysis (sharp m.p. ~502 K indicates purity) are used for detection . XRD refinement parameters (e.g., R = 0.041, wR = 0.102) validate structural purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence hydrogen bonding and supramolecular assembly?

Substituents on phenyl rings (e.g., 4-Cl vs. 4-Br) alter dihedral angles (e.g., 9.15° between aryl planes) and intermolecular interactions. Strong N–H⋯S bonds form R₂²(8) ring motifs, while weak C–H⋯S interactions create sheet-like networks. Computational tools (e.g., Mercury CSD) model these effects .

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved in thiosemicarbazide derivatives?

Discrepancies may arise from experimental resolution (e.g., radiation source type) or thermal motion. Use high-resolution XRD (Cu/Kα radiation) and refine with SHELXL. Compare data to the Cambridge Structural Database (CSD) for statistical validation .

Q. What experimental strategies are recommended for evaluating biological activity (e.g., antitrypanosomal properties)?

- In vitro assays: Test against Trypanosoma brucei with dose-response curves (IC₅₀ values).

- Structure-activity relationship (SAR): Modify electron-withdrawing groups (e.g., Cl vs. CF₃) to enhance membrane permeability .

- Coordination chemistry: Screen metal complexes (e.g., Cu²⁺) for enhanced bioactivity via chelation .

Q. How can computational modeling predict reactivity or pharmacokinetic properties?

- DFT calculations: Optimize geometry at B3LYP/6-31G* level to predict tautomer stability or redox potentials.

- Molecular docking: Simulate binding to target enzymes (e.g., trypanothione reductase) using AutoDock Vina .

- ADMET prediction: Tools like SwissADME estimate logP (lipophilicity) and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.